(2-Ethoxypyrimidin-4-yl)methanamine is an organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with an ethoxy group and a methanamine moiety. Its molecular formula is , and it has a molecular weight of approximately 154.17 g/mol. This compound is classified under the category of heterocyclic organic compounds, specifically pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of (2-Ethoxypyrimidin-4-yl)methanamine can be achieved through several methods, primarily involving the reaction of ethoxypyrimidine derivatives with amines or ammonia. One common synthetic route includes:
The molecular structure of (2-Ethoxypyrimidin-4-yl)methanamine can be depicted using various structural representations:
InChI=1S/C7H10N3O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4,7H2,1H3CCOC1=NC=CC(=N1)CNThese notations reflect the arrangement of atoms within the molecule, indicating the presence of an ethoxy group attached to a pyrimidine ring.
The compound's structural data include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its spatial orientation and potential interactions with biological targets.
(2-Ethoxypyrimidin-4-yl)methanamine participates in various chemical reactions that are significant for its functional applications:
The reactivity of (2-Ethoxypyrimidin-4-yl)methanamine is influenced by its functional groups, particularly the electron-donating ethoxy and electron-withdrawing pyrimidine moieties.
The mechanism of action for (2-Ethoxypyrimidin-4-yl)methanamine primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. This compound has been explored for its potential as a ligand in various biochemical assays:
In vitro studies have shown that compounds similar to (2-Ethoxypyrimidin-4-yl)methanamine exhibit varying degrees of activity against specific biological pathways, highlighting its potential therapeutic applications.
The physical properties of (2-Ethoxypyrimidin-4-yl)methanamine include:
Key chemical properties include:
(2-Ethoxypyrimidin-4-yl)methanamine has several scientific applications:
This compound exemplifies the versatility and importance of pyrimidine derivatives in chemical research and pharmaceutical applications.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4